![molecular formula C21H20N2O4 B2742299 butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852367-75-0](/img/structure/B2742299.png)
butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate
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Description
Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate, also known as BIIB, is a small molecule compound that has been studied for its potential use in scientific research. This compound is a derivative of indole-2-carboxylic acid and has been shown to have various biological activities.
Scientific Research Applications
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant due to their presence in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders, including cancer and microbial infections . The compound can serve as a precursor for synthesizing novel indole derivatives, which can be further evaluated for their therapeutic potential.
Antimicrobial Agents
The structural motif of indole is known to contribute to antimicrobial activity. Research has shown that indole derivatives can be effective against pathogens like Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis . The compound could be utilized to develop new antibacterial agents that address the growing issue of antibiotic resistance.
Cancer Research
Indole-containing compounds have been identified to possess antiproliferative activities against various cancer cell lines. They can induce apoptosis and inhibit cell growth, making them valuable in cancer research for developing new chemotherapeutic agents .
Molecular Docking Studies
The compound’s indole moiety can be crucial for binding to biological targets. Molecular docking studies can be conducted to predict the interaction of synthesized indole derivatives with proteins or enzymes, aiding in the design of drugs with specific biological activities .
Sensing and Detection
Indole derivatives can act as receptors or sensors for detecting specific molecules or ions. They can be synthesized to develop new materials for sensing applications, such as detecting anions in various environments .
Green Chemistry
The synthesis of indole derivatives, including the compound , can be optimized using green chemistry principles. This involves minimizing the use of hazardous substances and developing environmentally benign synthetic routes, contributing to sustainable chemical practices .
properties
IUPAC Name |
butyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)23-20(25)19(24)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXDZYTVWMFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate |
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